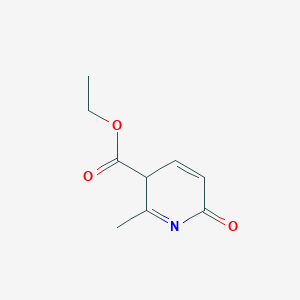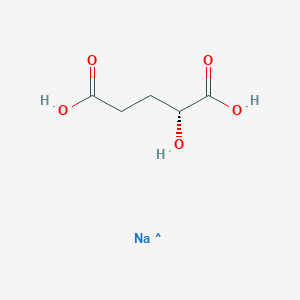
D-2-Hydroxypentanedioic acid disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-2-Hydroxypentanedioic acid disodium salt, also known as D-α-Hydroxyglutaric acid disodium salt, is an organic compound with the molecular formula C5H6Na2O5. It is a derivative of glutaric acid and is characterized by the presence of a hydroxyl group at the second carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-2-Hydroxypentanedioic acid disodium salt is typically synthesized from 2-ketoglutarate through the action of hydroxyacid-oxoacid transhydrogenase. This enzyme catalyzes the conversion of 2-ketoglutarate to D-2-Hydroxypentanedioic acid. The reaction conditions generally involve the use of a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microbial fermentation processes. Specific strains of bacteria are engineered to overproduce the enzyme hydroxyacid-oxoacid transhydrogenase, facilitating the efficient conversion of 2-ketoglutarate to the desired product. The compound is then isolated and purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: D-2-Hydroxypentanedioic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketoglutarate.
Reduction: Formation of 2-hydroxyglutaric acid.
Substitution: Formation of various substituted glutaric acid derivatives.
Wissenschaftliche Forschungsanwendungen
D-2-Hydroxypentanedioic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Serves as a biomarker for inborn errors of metabolism and cancer.
Wirkmechanismus
D-2-Hydroxypentanedioic acid disodium salt exerts its effects primarily through its interaction with α-Ketoglutarate-dependent dioxygenases. It acts as a weak competitive inhibitor of these enzymes, with a Ki value of 10.87±1.85 mM. This inhibition affects various metabolic pathways, including those involved in histone demethylation and cellular respiration . The compound’s interaction with these enzymes leads to alterations in gene expression and metabolic flux, which can have significant biological consequences .
Vergleich Mit ähnlichen Verbindungen
- L-2-Hydroxyglutaric acid disodium salt
- DL-2-Hydroxyglutaric acid disodium salt
- 3-Hydroxyglutaric acid
- α-Ketoglutaric acid
- L-2-Aminoadipic acid
Comparison: D-2-Hydroxypentanedioic acid disodium salt is unique due to its specific stereochemistry and its role as a competitive inhibitor of α-Ketoglutarate-dependent dioxygenases. Unlike its L-isomer, which has a lower Ki value and thus a higher affinity for the enzyme, the D-isomer’s weaker inhibition allows for more nuanced studies of enzyme kinetics and metabolic regulation. Additionally, its applications in peptide synthesis and as a biomarker for metabolic disorders further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
103404-90-6 |
|---|---|
Molekularformel |
C5H8NaO5 |
Molekulargewicht |
171.10 g/mol |
InChI |
InChI=1S/C5H8O5.Na/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m1./s1 |
InChI-Schlüssel |
BSQWVXVOUGONKH-AENDTGMFSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](C(=O)O)O.[Na] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


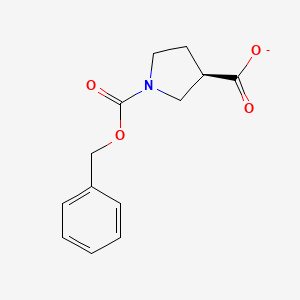
![4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)

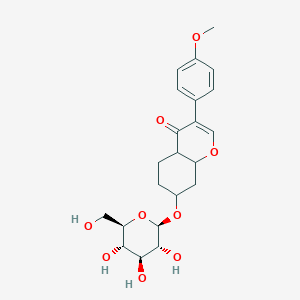

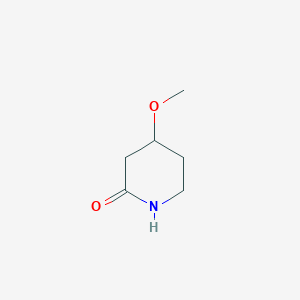


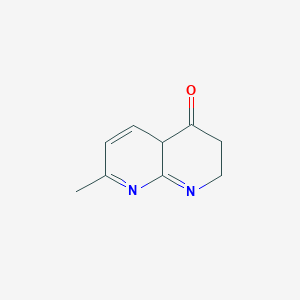
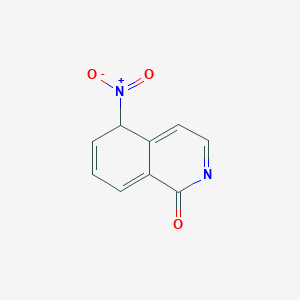
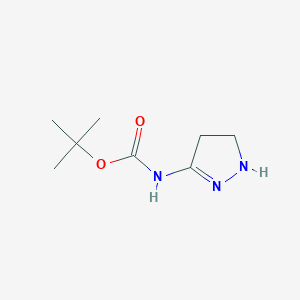
![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
